1-(4-fluorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21FN6OS/c1-17-29-22-8-4-5-9-23(22)33(17)15-14-25-31-26-20-6-2-3-7-21(20)30-27(34(26)32-25)36-16-24(35)18-10-12-19(28)13-11-18/h2-13H,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLRMQUODBLWIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC=CC=C5N=C4SCC(=O)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-fluorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a multi-ring structure comprising a benzodiazole , triazole , and quinazoline moiety. These structural components are often associated with various pharmacological activities. The presence of a 4-fluorophenyl group may enhance its lipophilicity and bioavailability.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antimicrobial
- Anticancer
- Anti-inflammatory
- Antioxidant
Table 1: Summary of Biological Activities Associated with Similar Compounds
The biological activity of the compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation : The interaction with specific receptors can lead to altered cellular signaling pathways.
- DNA Interaction : Some derivatives exhibit the ability to intercalate with DNA, disrupting replication and transcription processes.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of a related compound featuring a benzodiazole moiety. The results demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition at low concentrations (45.69 μM) . This suggests that the target compound may possess similar anticancer properties.
Case Study 2: Anti-inflammatory Effects
In another study focusing on anti-inflammatory effects, compounds structurally related to the target compound significantly reduced the expression levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages . This highlights the potential for therapeutic applications in inflammatory diseases.
Research Findings
Recent literature emphasizes the need for further exploration into the pharmacokinetics and toxicity profiles of this compound. Preliminary findings suggest that modifications to the core structure can enhance selectivity and potency against targeted biological pathways.
Table 2: Key Research Findings on Structural Modifications
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that compounds structurally similar to 1-(4-fluorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one exhibit significant antimicrobial activity. For example, derivatives containing the triazole ring have shown promising antibacterial and antifungal properties. In one study, compounds were screened for their effectiveness against various bacterial strains and fungi, revealing that certain modifications to the benzodiazole moiety enhanced activity significantly .
Anticancer Activity
The compound's structure suggests potential anticancer properties. The presence of the quinazoline and triazole rings is associated with various mechanisms of action against cancer cells. Research indicates that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines. Investigations into cell cycle arrest and apoptosis pathways are ongoing to elucidate the exact mechanisms .
Case Study 1: Antimicrobial Screening
A comprehensive study involved synthesizing a series of derivatives based on the core structure of 1-(4-fluorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one . The synthesized compounds underwent antimicrobial screening against standard strains such as E. coli and Staphylococcus aureus. Results indicated that modifications at specific positions on the triazole ring led to enhanced antibacterial activity .
| Compound | Structure Modification | Antibacterial Activity |
|---|---|---|
| Compound A | Triazole ring substitution | High |
| Compound B | Benzodiazole modification | Moderate |
| Compound C | Quinazoline alteration | Low |
Case Study 2: Anticancer Evaluation
In another study focusing on anticancer potential, derivatives of the compound were tested against human cancer cell lines. The results showed that certain derivatives significantly inhibited cell growth in breast and prostate cancer models. Mechanistic studies revealed that these compounds could trigger apoptosis through mitochondrial pathways .
Comparison with Similar Compounds
Triazoloquinazoline Derivatives
highlights several 5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolines, such as 5-cyclopentyl-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline . Key differences include:
Table 1: Comparison of Triazoloquinazoline Derivatives
| Compound | Core Structure | Key Substituents | Yield | Biological Activity |
|---|---|---|---|---|
| Target Compound | Triazoloquinazoline | Benzodiazolyl ethyl, fluorophenyl | N/A | Antimicrobial (hypothesized) |
| 5-Cyclopentyl-2-(4-fluorophenyl) | Triazoloquinazoline | Cyclopentyl, fluorophenyl | 39.5% | Undisclosed (structural focus) |
Triazole-Linked Sulfanyl Ethanones
describes 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, sharing the sulfanyl ethanone group. Key distinctions:
- Fluorophenyl vs. Difluorophenyl : The target’s single fluorine substitution may reduce metabolic degradation compared to difluorophenyl derivatives .
Table 2: Sulfanyl Ethanone Derivatives
Benzodiazolyl and Thiazole Analogues
describes 1-(1,3-benzodioxol-5-yl)-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]ethanone, which replaces the triazole with a thiazole. Key contrasts:
- Electron Effects : The nitro group in ’s compound may increase electrophilicity, whereas the target’s benzodiazolyl group could enhance π-π stacking interactions.
- Bioactivity : Thiazoles are associated with antitubercular activity (), while triazoloquinazolines are linked to broader antimicrobial applications .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
